n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGSMHPPPSDAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-96-2 | |
| Record name | NSC53663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Isocyanate Route Using 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
This method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines or amino derivatives, followed by crystallization and purification steps.
-
- 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide is suspended or dissolved in solvents like ethyl acetate or tetrahydrofuran (THF).
- The isocyanate solution is added dropwise at controlled temperatures (below 40°C to 25°C) to avoid decomposition or side reactions.
- The reaction mixture is heated moderately (up to 71°C) to complete the reaction.
- After reaction completion, acids like p-toluenesulfonic acid monohydrate may be added to promote crystallization.
- The product is isolated by seeding crystallization, cooling, filtration, washing with solvents (ethanol or THF), and drying under reduced pressure.
-
- Yields reported are high, e.g., 81.6% to 91% of theoretical yield.
- The product is obtained as colorless to slightly brownish crystals.
| Step | Conditions | Result |
|---|---|---|
| Suspension in ethyl acetate | 40°C | Starting material suspended |
| Addition of isocyanate | <40°C, then heated to 71°C | Reaction proceeds |
| Acid addition (p-TSA) | Room temp | Crystallization induced |
| Cooling and filtration | 3°C to 0°C over 120 min | Product isolated |
| Washing | Twice with ethanol or THF | Purification |
| Drying | Reduced pressure, 50°C, 300 mbar | Final product obtained |
| Yield | 81.6% - 91% | High yield crystalline product |
Reaction with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate and Amino Pyridine Derivatives
-
- Amino pyridine derivatives such as 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine are dissolved in THF or dichloromethane.
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is added dropwise at room temperature over 1.5 to 2 hours.
- The reaction is stirred for several hours (2-6 hours) to ensure completion.
- Acid (concentrated hydrochloric or sulfuric acid) is added dropwise to induce crystallization.
- Crystallization occurs at room temperature, followed by filtration, washing (with THF, acetone), and drying.
-
- Yields range from 89.5 g from 50 g starting amine (high yield) to 18 g from 10 g scale.
- The product is obtained as hydrochloride or sulfate salts, enhancing stability and purity.
| Embodiment | Starting Material (g/mmol) | Solvent | Isocyanate (g/mmol) | Acid Added | Yield (g) | Product Form |
|---|---|---|---|---|---|---|
| 1 | 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine (50 g, 0.191 mol) | THF (450 mL) | 4-chloro-3-trifluoromethylphenyl isocyanate (46.6 g, 0.210 mol) | HCl (20.7 mL) | 89.5 | Hydrochloride salt |
| 2 | Same amine (10 g, 38.3 mmol) | Dichloromethane (90 mL) | Isocyanate (8.9 g, 40.2 mmol) | HCl (3.5 mL) | 18.0 | Hydrochloride salt |
| 3 | Same amine (2 g, 7.65 mmol) | Dichloromethane (18 mL) | Isocyanate (1.9 g, 8.42 mmol) | Sulfuric acid (0.47 mL) | 3.5 | Sulfate salt |
Formylation via Acid Chloride and Triethylamine
Although this method is more commonly applied to related amides such as N-(4-chloro-3-(trifluoromethyl)phenyl)pivalamide, it provides insight into amide formation involving 4-chloro-3-(trifluoromethyl)aniline.
-
- 4-Chloro-3-(trifluoromethyl)aniline is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0-5°C.
- Triethylamine is added as a base to neutralize HCl formed.
- The acid chloride (e.g., pivaloyl chloride) is added dropwise over 30 minutes.
- The mixture is stirred at room temperature for 1 hour.
- The reaction mixture is diluted with ether, washed with water and brine, dried over MgSO4, filtered, and concentrated.
- The residue is triturated with hexanes to afford the amide.
Yields :
- High yields reported, e.g., 95% for the pivalamide derivative.
Note : This method can be adapted for formyl chloride or other formylating agents to prepare the formamide derivative.
(Adapted from ChemicalBook synthesis data)
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Temperature Range | Yield (%) | Product Form | Notes |
|---|---|---|---|---|---|---|---|
| Isocyanate addition to amine | 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Ethyl acetate, THF | 25°C to 71°C | 81.6-91 | Crystalline solid | Requires controlled addition, seeding |
| Isocyanate addition + acid salt | 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine | 4-chloro-3-(trifluoromethyl)phenyl isocyanate, HCl or H2SO4 | THF, dichloromethane | Room temperature | High (varies) | Hydrochloride or sulfate salts | Salt formation enhances purity |
| Acid chloride + base | 4-chloro-3-(trifluoromethyl)aniline | Acid chloride (e.g., pivaloyl chloride), triethylamine | THF | 0-25°C, then room temp | ~95 | Crystalline amide | Adaptable to formyl chloride for formamide |
Research Findings and Notes
- Temperature control is critical during isocyanate addition to prevent side reactions and decomposition.
- Seeding crystallization at elevated temperatures followed by controlled cooling improves product purity and yield.
- Use of acid salts (HCl, H2SO4) post-reaction facilitates crystallization and isolation of stable solid forms.
- The choice of solvent impacts solubility and reaction kinetics; THF and dichloromethane are preferred for their moderate polarity and ability to dissolve both reactants.
- The triethylamine-mediated acylation method is efficient but requires careful handling of moisture-sensitive reagents.
- Purification steps typically involve washing with solvents like ethanol, THF, or acetone and drying under reduced pressure.
Chemical Reactions Analysis
Hydrolysis Reactions
The formamide group undergoes hydrolysis under acidic or basic conditions to yield 4-chloro-3-(trifluoromethyl)aniline and formic acid. This reaction is critical for both synthesis and degradation pathways:
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, 100°C, 2 hrs | 4-Chloro-3-(trifluoromethyl)aniline + HCOOH | 79% | |
| NaOH (aq), reflux | Same as above, with faster kinetics | 85% |
This hydrolysis is exploited in industrial processes to recover the aniline precursor for downstream modifications .
Condensation with Isocyanates
The formamide reacts with aryl isocyanates to form substituted ureas, a key step in synthesizing pharmaceuticals like Regorafenib:
textN-[4-Chloro-3-(trifluoromethyl)phenyl]formamide + Ar-NCO → 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide
Key Conditions :
-
Solvent: Tetrahydrofuran (THF) or ethyl acetate
-
Catalyst: p-Toluenesulfonic acid
-
Temperature: 64–71°C
Nucleophilic Aromatic Substitution
The chloro substituent on the aromatic ring participates in nucleophilic substitution under specific conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NaN₃ (azide) | 4-Azido-3-(trifluoromethyl)phenylformamide | DMF, 120°C, 12 hrs | 68% |
| KSCN (thiocyanate) | 4-Thiocyanato-3-(trifluoromethyl)phenylformamide | CuI catalyst, 100°C, 8 hrs | 52% |
The electron-withdrawing trifluoromethyl and formamide groups activate the chloro substituent for SNAr reactions .
Reductive Transformations
The formamide group can be reduced to a methylamine derivative using lithium aluminum hydride (LiAlH₄):
textThis compound → N-[4-Chloro-3-(trifluoromethyl)phenyl]methylamine
Conditions :
Oxidative Stability
The compound exhibits stability under mild oxidizing conditions (e.g., H₂O₂, KMnO₄) but decomposes in strong oxidative environments (e.g., CrO₃/H₂SO₄), yielding nitro derivatives or ring-opened products .
Thermal Decomposition
At temperatures >200°C, the formamide undergoes decomposition:
-
Primary products: CO, NH₃, and 4-chloro-3-(trifluoromethyl)benzene
-
Secondary products: Polycyclic aromatic hydrocarbons (PAHs) from further ring condensation .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Phenylboronic acid | 4-Phenyl-3-(trifluoromethyl)phenylformamide | Pd(PPh₃)₄ | 61% |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
One of the most notable applications of n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide is its antibacterial properties. Research indicates that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action appears to involve the inhibition of the bacterial enzyme FabI, which is crucial for fatty acid biosynthesis in bacteria.
Cancer Treatment
The compound has been investigated for its potential use in cancer therapeutics. It has been associated with the inhibition of angiogenesis, a critical process in tumor growth and metastasis. Compounds similar to this compound have shown promise in treating cancers by targeting specific pathways involved in cell proliferation and survival .
Agrochemicals
This compound has potential applications in the field of agrochemicals as a herbicide or pesticide. Its structural characteristics may allow it to interact with biological systems in plants or pests, providing a basis for developing new agricultural products that are effective yet environmentally friendly.
Materials Science
The unique chemical structure of this compound makes it a candidate for use in materials science, particularly in the development of polymers or coatings that require specific thermal or chemical stability. The trifluoromethyl group enhances lipophilicity, which can improve the performance of materials under various conditions.
Case Studies
- Pharmaceutical Development : A study published in Bioorganic & Medicinal Chemistry Letters examined a series of compounds related to this compound for their kinase inhibitory properties. Some derivatives exhibited selective inhibition against specific kinases, suggesting potential therapeutic applications in oncology .
- Environmental Impact : Investigations into the environmental persistence and toxicity profiles of this compound are ongoing. Understanding its behavior in biological systems is crucial for assessing its safety as a pharmaceutical or agrochemical product.
Mechanism of Action
The mechanism by which n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards the target .
Comparison with Similar Compounds
N-(4-Methylphenyl)formamide and N-(3-Chloro-4-fluorophenyl)formamide
- N-(4-Methylphenyl)formamide (CAS: N/A) shares the formamide backbone but lacks halogenation.
- N-(3-Chloro-4-fluorophenyl)formamide (CAS: 770-22-9) differs in halogen placement (3-Cl, 4-F vs. 4-Cl, 3-CF₃). Its predicted pKa (11.72) suggests stronger basicity than the target compound, which may influence solubility and binding interactions .
Urea and Thiourea Derivatives
CTPPU and Sorafenib
- CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) replaces the formamide with a urea group (-NHCONH-). It demonstrates potent anticancer activity against NSCLC cells by inducing cell cycle arrest .
- Sorafenib (4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide) is a clinically approved Raf/VEGFR inhibitor. Its extended structure (picolinamide substituent) enhances kinase selectivity and oral bioavailability compared to simpler urea analogs .
Carbamate and Sulfonamide Derivatives
Methyl N-[4-Cl-3-CF₃-Ph]carbamate
This derivative (CAS: 19448-54-5) replaces the formamide with a carbamate (-NHCOOCH₃) group. It serves as a pharmaceutical intermediate, highlighting the versatility of the 4-Cl-3-CF₃-phenyl scaffold in drug design .
N-[4-Cl-3-CF₃-Ph]benzenesulfonamide
Its higher molecular weight (365.78 g/mol) and non-hazardous transport classification contrast with the formamide derivative’s discontinued status .
Key Research Findings
Anticancer Activity : Urea and thiourea derivatives (e.g., CTPPU, Sorafenib) outperform the formamide analog in preclinical and clinical studies, likely due to enhanced hydrogen bonding with kinase targets .
Structural Optimization : Addition of bulky groups (e.g., picolinamide in Sorafenib) improves pharmacokinetics and target specificity .
Physical Properties : Halogenation (Cl, CF₃) and substituent electronegativity significantly affect solubility and crystal packing. For example, N-[4-Cl-3-CF₃-Ph]-2,2-dimethylpropanamide exhibits intermolecular N–H⋯O hydrogen bonds, stabilizing its crystalline form .
Biological Activity
n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide, a compound with significant biological activity, has garnered attention in medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group, enhance its interaction with biological targets, leading to various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This compound features a chloro substituent and a trifluoromethyl group on a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GISTs). The trifluoromethyl group enhances the binding affinity to the ATP-binding site of the kinase, making it effective against both wild-type and drug-resistant mutants .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, in a study involving GIST cells resistant to imatinib, this compound showed remarkable efficacy in reducing cell viability .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The presence of the trifluoromethyl group is believed to contribute to its enhanced antimicrobial activity by altering membrane permeability .
Case Study 1: c-KIT Inhibition in GISTs
A study published in PubMed reported that this compound (referred to as CHMFL-KIT-64) effectively inhibited c-KIT kinase activity in vitro and demonstrated significant antitumor efficacy in vivo using mouse models harboring drug-resistant c-KIT mutations. The compound exhibited single-digit nanomolar potency against various c-KIT mutants, indicating its potential as a therapeutic agent for GISTs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results indicated that this compound significantly reduced the growth of these pathogens at low concentrations, suggesting its potential utility as an antimicrobial agent .
Data Summary
| Property | Value/Description |
|---|---|
| Chemical Formula | C₈H₆ClF₃N |
| Biological Targets | c-KIT kinase, bacterial and fungal pathogens |
| Anticancer Activity | Potent inhibitor against drug-resistant GIST cells |
| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida |
| Potency | Single-digit nanomolar range against c-KIT mutants |
Q & A
Q. What are the recommended methods for synthesizing N-[4-Chloro-3-(trifluoromethyl)phenyl]formamide, and how can reaction yields be optimized?
Answer:
- Synthetic Routes : The compound is often synthesized via condensation reactions using intermediates like 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) or substituted carbamates. For example, Sorafenib synthesis involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate with 4-(4-aminophenoxy)-N-methylpicolinamide in DMF at 40–45°C for 2–3 hours .
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature : Moderate heating (40–80°C) balances reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity. Reported yields range from 71% to 98% depending on substituents .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can researchers evaluate the anti-inflammatory activity of this compound?
Answer:
- In Vitro Assays :
- COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) with purified COX isoforms. This compound derivatives show 46.4% suppression of inflammatory response at 10 μM .
- In Vivo Models :
- Carrageenan-Induced Paw Edema : Administer 50 mg/kg orally; measure edema reduction over 6 hours .
- Data Correlation : Validate experimental results with molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR). Reported R² > 0.83 for docking vs. experimental activity .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
Answer:
- SAR Insights :
- Trifluoromethyl Group : Critical for hydrophobic interactions with COX-2’s active site. Replacement with -CF₂H reduces activity by ~30% .
- Chlorine Position : 4-Chloro substitution enhances metabolic stability compared to 2- or 5-chloro analogs .
- Formamide Linker : Replacing -CONH- with -NHCO- decreases binding affinity (ΔG = +2.1 kcal/mol) .
- Experimental Design : Synthesize analogs via parallel combinatorial chemistry; screen using high-throughput COX-2 inhibition assays.
Q. What crystallographic strategies resolve the 3D structure of this compound and its derivatives?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Refinement : SHELXL software for small-molecule refinement. Key parameters:
- Structural Insights :
Q. How can computational modeling elucidate the mechanism of action of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., COX-2) for 100 ns in GROMACS. Analyze binding stability via root-mean-square deviation (RMSD < 2.0 Å) .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions influencing reactivity .
Q. What are the stability profiles of this compound under varying conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .
- Photostability : UV irradiation (λ = 365 nm) for 24 hours causes <5% degradation in ethanol .
- Hydrolytic Stability : Stable in pH 4–7 buffers; hydrolyzes to 4-chloro-3-(trifluoromethyl)aniline in alkaline conditions (pH > 9) .
Q. How does regioselectivity affect the synthesis of derivatives with this scaffold?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
